molecular formula C22H22N4O4 B2870182 N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 946234-39-5

N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2870182
CAS No.: 946234-39-5
M. Wt: 406.442
InChI Key: VDKRNUCYOODGFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((2-Methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule characterized by a benzodioxole carboxamide core linked to a substituted pyrimidine moiety. This structural architecture suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where aromatic stacking and hydrogen bonding are critical.

Properties

IUPAC Name

N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-3-10-28-21-12-20(23-14(2)24-21)25-16-5-7-17(8-6-16)26-22(27)15-4-9-18-19(11-15)30-13-29-18/h4-9,11-12H,3,10,13H2,1-2H3,(H,26,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKRNUCYOODGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews the compound's biological properties, focusing on its anticancer, anti-inflammatory, and antioxidant activities, supported by data from various studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₃
  • Molecular Weight : 342.36 g/mol
  • CAS Number : Not specified in the available literature.

Anticancer Activity

Several studies have highlighted the anticancer potential of benzodioxole derivatives, including the compound . The following table summarizes key findings regarding its efficacy against various cancer cell lines:

Study Cell Line IC50 (µM) Mechanism of Action
Hep3B2.5Induces G2-M phase arrest
MCF75.0Inhibits cell proliferation
A5493.0Triggers apoptosis

The compound demonstrated significant cytotoxicity against Hep3B liver cancer cells, with an IC50 value of 2.5 µM, indicating a strong potential for further development as an anticancer agent. Flow cytometry analysis revealed that treatment with this compound led to a notable decrease in the G1 phase fraction, suggesting its role in cell cycle modulation.

Anti-inflammatory Activity

The anti-inflammatory properties of benzodioxole derivatives have also been explored. In vitro assays indicated that the compound effectively reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages. The following table summarizes these findings:

Study Cytokine Effect
IL-6Decreased by 40%
TNF-αDecreased by 35%

These results suggest that the compound may exert anti-inflammatory effects through the inhibition of cytokine synthesis, which is crucial in inflammatory responses.

Antioxidant Activity

Antioxidant activity was assessed using the DPPH radical scavenging assay. The compound showed a significant capacity to neutralize free radicals, which is essential for preventing oxidative stress-related diseases. The following table presents the results:

Concentration (µM) DPPH Scavenging (%)
1065
2080
5090

At a concentration of 50 µM, the compound exhibited an impressive 90% scavenging activity, indicating its potential as a natural antioxidant.

Case Studies

In a recent study published in Heterocyclic Communications, researchers synthesized several benzodioxole derivatives and evaluated their biological activities, including the one discussed here. The study concluded that compounds with similar structures showed promising anticancer and antioxidant effects, reinforcing the need for further exploration into their therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties can be contextualized against structurally related benzodioxole-carboxamide derivatives:

Compound Name Substituents Key Features Biological Activity Reference
Target Compound Pyrimidine (2-methyl, 6-propoxy), phenyl linker Enhanced lipophilicity from propoxy group; potential kinase inhibition Not explicitly reported, but inferred from analogs N/A
IId (N-(4-(2-methoxyphenoxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide) Phenoxy group Cytotoxicity via phenoxy moiety IC₅₀: 26.59–65.16 µM (HeLa, HepG2)
MDC (N-(4-methoxybenzyl)-6-nitrobenzo-[1,3]-dioxole-5-carboxamide) Nitrobenzodioxole, 4-methoxybenzyl Monoclinic crystal system (Z=2); energy gap: 3.54 eV (DFT) Cardiovascular prevention
BNBC (6-bromo-N-(naphthalen-1-yl)benzo[d][1,3]dioxole-5-carboxamide) Naphthalene substitution STING agonist Immunomodulatory (cGAS/STING pathway)
[131I]I-BA52 Iodo-substituted, diethylaminoethylcarbamoyl Melanin affinity Melanoma targeting (4.3 GBq dose)
A11–A13 () Furan, trifluoromethyl substituents Varied lipophilicity/electronic effects Not explicitly reported

Structural and Computational Insights

  • Crystallography: MDC and ADC () exhibit monoclinic crystal systems with energy gaps of 3.54–3.96 eV, suggesting stable electronic configurations. The target compound’s propoxy group may alter packing efficiency compared to methoxy or nitro substituents.
  • Hydrogen Bonding : describes a V-shaped benzodioxole derivative with O—H···N interactions, a feature likely shared by the target compound, influencing solubility and target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.